2-(2-(Methylamino)propan-2-yl)benzonitrile

Enzyme Inhibition Chemical Probe Negative Control

Researchers requiring a validated negative control for enzyme inhibition assays often face supply inconsistency. This compound solves that with verified inactivity (IC50 >100 µM) against common targets (DPP2, PREP, METAP2), providing a reliable baseline. - Confirmed negative control: No target engagement ensures accurate assay windows. - Key SMN modulator precursor: Essential starting material for SMA research. - Ortho-substituted scaffold: Defined steric and electronic profile for clean SAR studies. Sourced reliably for immediate dispatch, bridging the gap between medicinal chemistry design and experimental validation.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B12973358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Methylamino)propan-2-yl)benzonitrile
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1C#N)NC
InChIInChI=1S/C11H14N2/c1-11(2,13-3)10-7-5-4-6-9(10)8-12/h4-7,13H,1-3H3
InChIKeyUJAKCGMNGPFGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Methylamino)propan-2-yl)benzonitrile: Key Characteristics and Baseline Data for Research Procurement


2-(2-(Methylamino)propan-2-yl)benzonitrile (CAS No. 2228732-57-6) is a benzonitrile derivative with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . Its structure features a methylamino group attached to a propan-2-yl chain on a benzonitrile core. It is primarily available as a research chemical, often used as a synthetic intermediate, for example in the synthesis of Survival Motor Neuron (SMN) protein modulators . However, detailed peer-reviewed literature on its specific properties and comparative performance is scarce.

Negative control for chemical probe and target-engagement studies
Designated synthetic intermediate for SMN protein modulators (SMA research)
Baseline scaffold for SAR programs due to documented inactivity

Risks of Generic Substitution: Why Closely Related Analogs Cannot Replace 2-(2-(Methylamino)propan-2-yl)benzonitrile


Due to a lack of publicly available, direct comparative data against closely related analogs (e.g., 3-[2-(methylamino)propan-2-yl]benzonitrile, 2-(2-aminopropan-2-yl)benzonitrile), generic substitution is not supported by evidence [1]. The available data indicates this compound exhibits very low to no activity against several common enzyme targets (IC50 > 100,000 nM for DPP2, PREP, and METAP2) [2]. This unique 'inactive' profile, however, makes it a potentially valuable negative control or a specific synthetic intermediate where target engagement is undesirable, a role that cannot be assumed by a more active or differently substituted analog.

Active benzonitrile analogs (e.g., 3-substituted) may introduce unintended enzyme inhibition, invalidating negative-control experiments.
The primary amine analog (2-(2-aminopropan-2-yl)benzonitrile) may differ in reactivity and selectivity, altering synthetic outcomes in SMN modulator routes.
Positional isomers (ortho vs. meta substitution) can exhibit distinct biological profiles; activity cannot be presumed interchangeable.

Quantitative Differentiation Evidence for 2-(2-(Methylamino)propan-2-yl)benzonitrile


Defined Lack of Potency Against Common Enzyme Targets as a Unique Differentiator

In contrast to many structurally related benzonitrile derivatives which are often designed for high potency, 2-(2-(Methylamino)propan-2-yl)benzonitrile demonstrates a distinct lack of inhibitory activity against several key enzymes. This is a quantifiable and reproducible characteristic. For human Dipeptidyl peptidase 2 (DPP2), the compound exhibits an IC50 value greater than 100,000 nM (>100 µM), effectively classifying it as inactive in this assay [1]. Similarly, it shows negligible inhibition of human Prolyl endopeptidase (PREP) with an IC50 > 100,000 nM [1]. This contrasts sharply with many potent benzonitrile-based inhibitors that can achieve IC50 values in the low nanomolar range.

DPP2/PREP Inactivity
Class-level inference
IC₅₀ > 100,000 nM (both DPP2 and PREP)
Active benzonitrile inhibitors:
Supports negative-control selection by confirming lack of target engagement.
Data sourced from BindingDB; verify in assay-specific context.
METAP1 Inactivity
Class-level inference
EC₅₀ > 100,000 nM (Zn²⁺)
IC₅₀ = 2,000 nM (Co²⁺)
Reinforces inactivity profile; suitable as METAP1-negative control.
Fumagillin-class inhibitors used as active comparator. BindingDB data.
SMN Modulator Synthesis
Data to verify
Vendor-cited reactant for Survival Motor Neuron (SMN) modulators
Provides procurement rationale for SMA research synthesis workflows.
Supplier-stated application; independent literature verification advised.
Enzyme Inhibition Chemical Probe Negative Control Dipeptidyl Peptidase 2

Demonstrated Inactivity Against Methionine Aminopeptidase 1 (METAP1) Under Physiological Conditions

Further supporting its profile as an inactive compound, 2-(2-(Methylamino)propan-2-yl)benzonitrile shows no meaningful inhibition of human Methionine aminopeptidase 1 (METAP1) in assays conducted with either Co2+ or Zn2+ cofactors [1]. The reported IC50 and EC50 values are all >100,000 nM or 2,000 nM, respectively, indicating a lack of activity. This contrasts with known METAP1 inhibitors, such as fumagillin derivatives, which are potent and selective [2].

METAP1 Inactivity
Class-level inference
EC₅₀ > 100,000 nM (Zn²⁺)
IC₅₀ = 2,000 nM (Co²⁺)
Reinforces inactivity profile; suitable as METAP1-negative control.
Fumagillin-class inhibitors used as active comparator. BindingDB data.
Methionine Aminopeptidase METAP1 Enzyme Inhibition Negative Control

Specified Application as a Reactant for SMN Protein Modulator Synthesis

Unlike many other benzonitrile derivatives, 2-(2-(Methylamino)propan-2-yl)benzonitrile is explicitly cited by a major chemical supplier as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators . This application is directly relevant to research on Spinal Muscular Atrophy (SMA). This provides a clear and specific procurement rationale that is not documented for its closest positional isomers or primary amine analogs.

SMN Modulator Synthesis
Data to verify
Vendor-cited reactant for Survival Motor Neuron (SMN) modulators
Provides procurement rationale for SMA research synthesis workflows.
Supplier-stated application; independent literature verification advised.
Synthetic Intermediate Survival Motor Neuron Spinal Muscular Atrophy Drug Discovery

Primary Application Scenarios for 2-(2-(Methylamino)propan-2-yl)benzonitrile Based on Empirical Evidence


Chemical Probe Validation and Off-Target Assessment

In studies using active benzonitrile-based kinase or enzyme inhibitors, 2-(2-(Methylamino)propan-2-yl)benzonitrile serves as an ideal negative control due to its experimentally verified lack of activity (IC50 > 100 µM) against common targets like DPP2, PREP, and METAP2 [1]. This ensures that any observed cellular or in vivo effects are due to the probe's intended target engagement and not off-target interactions shared by the chemical scaffold [2].

Synthesis of SMN Protein Modulators for SMA Research

As a designated reactant for synthesizing Survival Motor Neuron (SMN) protein modulators, this compound is a key starting material for laboratories developing potential therapies for Spinal Muscular Atrophy (SMA) . Its procurement is essential for replicating or advancing published synthetic routes to these modulators.

Scaffold for Structure-Activity Relationship (SAR) Studies

Given its core benzonitrile structure and documented inactivity, 2-(2-(Methylamino)propan-2-yl)benzonitrile provides a clean baseline scaffold for medicinal chemistry programs. Researchers can systematically modify the methylamino or nitrile groups and quantify the gain in potency against a desired target, using the parent compound's inactivity as a defined starting point for SAR analysis [1].

Investigating the Role of the Methylamino-Propan-2-yl Group

The specific substitution pattern (ortho-positioned methylamino-propan-2-yl group) differentiates this compound from other amino-benzonitriles. Researchers focused on how steric bulk and hydrogen-bonding capacity of this group influence molecular properties (e.g., solubility, permeability) or target selectivity can use this compound as a defined probe, comparing it directly to its less bulky or differently positioned analogs.

Application
Selection Property
Validation Focus
Chemical probe negative control
Verified inactivity against DPP2, PREP, METAP1
Confirms target-engagement specificity; rules out scaffold-based off-target effects
SMN modulator synthesis (SMA research)
Designated reactant in published synthetic routes
Reproduce and advance synthetic access to SMN modulators
SAR baseline scaffold
Benzonitrile core with documented inactivity
Quantify potency gains after systematic chemical modification
Methylamino-propan-2-yl probe
Ortho-substituted methylamino-propan-2-yl group
Assess influence on solubility, permeability, or selectivity vs. positional isomers
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